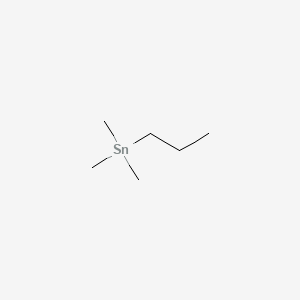

Stannane, trimethylpropyl-

Description

Historical Development of Organotin Chemistry and Relevance of Stannane Derivatives

The field of organotin chemistry dates back to 1849 when Edward Frankland synthesized diethyltin (B15495199) diiodide. wikipedia.orglupinepublishers.comeuropub.co.uklupinepublishers.comscispace.com A significant expansion in this area occurred with the advent of Grignard reagents, which simplified the formation of tin-carbon bonds. wikipedia.org The discovery of the industrial applications of organotin compounds, such as stabilizers for polyvinyl chloride (PVC), agrochemicals, and biocides, further propelled research and development in this domain. lupinepublishers.comeuropub.co.uklupinepublishers.com

Initially, organotin(IV) compounds were presumed to be simple tetrahedral molecules with four-coordinate tin atoms. lupinepublishers.com However, the 1960s brought the revelation that tin atoms could extend their coordination number beyond four, a discovery supported by X-ray crystallography. lupinepublishers.comlupinepublishers.com This led to the identification of organotin compounds with five, six, and even seven-coordinate tin atoms. lupinepublishers.com Triorganotin compounds, a class to which Stannane, trimethylpropyl- belongs, are significant due to their utility as intermediates in organic synthesis and their unique chemical properties.

Fundamental Principles of Triorganostannane Structure and Bonding

Triorganostannanes are characterized by a central tin atom bonded to three organic substituents and typically one other group, often a halide or a hydrogen atom. The bonding in these compounds can be explained by the principles of molecular orbital theory. The tin atom in many triorganotin compounds is sp3 hybridized, leading to a tetrahedral geometry. However, the presence of electronegative substituents can lead to hypercoordination, where the tin atom adopts a higher coordination number, often resulting in a trigonal bipyramidal geometry. scispace.com In such structures, the more electronegative groups tend to occupy the axial positions. scispace.com

Scope and Research Significance of Stannane, trimethylpropyl-

Stannane, trimethylpropyl-, with the chemical formula C6H16Sn, is a tetraorganotin compound. chemeo.comchemspider.com As a specific example of a trialkylstannane derivative where the fourth substituent is also an alkyl group, it provides a model system for studying the fundamental properties of this class of compounds. Its asymmetrical structure, with three methyl groups and one propyl group, allows for investigations into the influence of different alkyl groups on the molecule's spectroscopic and chemical behavior.

Research on Stannane, trimethylpropyl- and similar compounds is crucial for advancing our understanding of organotin chemistry. These studies contribute to the development of new synthetic methodologies and the design of novel materials with specific properties. For instance, the analysis of such compounds by techniques like gas chromatography coupled with inductively coupled plasma mass spectrometry (GC-ICP-MS) helps in developing sensitive analytical methods for organotin speciation. phosphine.net

Chemical and Physical Properties of Stannane, trimethylpropyl-

| Property | Value |

| Molecular Formula | C6H16Sn |

| Molecular Weight | 206.90 g/mol |

| CAS Number | 3531-45-1 |

| Appearance | Colorless oil |

| Boiling Point | Not specified |

| Density | Not specified |

| Enthalpy of Vaporization (ΔvapH) | Data not available |

| Ionization Energy (IE) | Data not available |

Properties

CAS No. |

3531-45-1 |

|---|---|

Molecular Formula |

C6H16Sn |

Molecular Weight |

206.90 g/mol |

IUPAC Name |

trimethyl(propyl)stannane |

InChI |

InChI=1S/C3H7.3CH3.Sn/c1-3-2;;;;/h1,3H2,2H3;3*1H3; |

InChI Key |

GDLIQYVPJMAUEA-UHFFFAOYSA-N |

Canonical SMILES |

CCC[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Stannane, Trimethylpropyl

Classical Approaches to Triorganostannane Synthesis

Classical methods for preparing tetraorganotin compounds have long relied on the reaction of organometallic reagents with tin(IV) halides. For unsymmetrical compounds like Stannane, trimethylpropyl-, a stepwise approach is essential for achieving high selectivity.

The use of Grignard reagents is a cornerstone of organotin chemistry and represents the most common and reliable method for the synthesis of Stannane, trimethylpropyl-. The strategy involves a sequential, two-step alkylation of a tin(IV) precursor, typically tin tetrachloride (SnCl₄).

The first step involves the controlled reaction of tin tetrachloride with three equivalents of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr) or methylmagnesium chloride (CH₃MgCl), to produce the key intermediate, trimethyltin (B158744) chloride ((CH₃)₃SnCl). This reaction is typically performed in an anhydrous ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF) at controlled temperatures to prevent over-alkylation and the formation of tetramethyltin (B1198279).

Step 1: SnCl₄ + 3 CH₃MgBr → (CH₃)₃SnCl + 3 MgBrCl

Following the formation and typically the isolation and purification of trimethyltin chloride, the second step is performed. The trimethyltin chloride is reacted with one equivalent of a propyl Grignard reagent, such as propylmagnesium bromide (CH₃CH₂CH₂MgBr), to displace the final chloride ligand and form the target compound.

Step 2: (CH₃)₃SnCl + CH₃CH₂CH₂MgBr → (CH₃)₃Sn(CH₂CH₂CH₃) + MgBrCl

The success of this method hinges on the precise control of stoichiometry and reaction conditions to maximize the yield of the desired product while minimizing the formation of symmetrical byproducts like tetramethyltin or tetrapropyltin.

| Step | Tin Precursor | Grignard Reagent | Stoichiometry (Tin:Grignard) | Product | Typical Solvent |

|---|---|---|---|---|---|

| 1 | Tin tetrachloride (SnCl₄) | Methylmagnesium bromide (CH₃MgBr) | 1 : 3 | Trimethyltin chloride ((CH₃)₃SnCl) | Tetrahydrofuran (THF) |

| 2 | Trimethyltin chloride ((CH₃)₃SnCl) | Propylmagnesium bromide (C₃H₇MgBr) | 1 : 1 | Stannane, trimethylpropyl- | Diethyl ether |

Similar to Grignard reagents, organoaluminum compounds are potent alkylating agents for tin halides. This route is often favored in industrial settings due to the different reactivity profile and handling characteristics of alkylaluminum compounds. For the synthesis of Stannane, trimethylpropyl-, a stepwise approach analogous to the Grignard method is required for selectivity.

The reaction would first involve the partial alkylation of tin tetrachloride with a stoichiometric amount of an organoaluminum reagent like trimethylaluminum (B3029685) (Al(CH₃)₃) to generate the trimethyltin chloride intermediate.

SnCl₄ + (CH₃)₃Al → (CH₃)₃SnCl + AlCl₃

Subsequently, the isolated trimethyltin chloride can be reacted with a propylating agent such as tripropylaluminum (B86217) (Al(C₃H₇)₃). The reactivity of organoaluminum reagents can be more vigorous than Grignard reagents, necessitating careful temperature control. A significant challenge with this method is avoiding ligand redistribution (scrambling), which can lead to a statistical mixture of tetraorganotin products if all reagents are combined simultaneously. Therefore, the stepwise isolation of the (CH₃)₃SnCl intermediate is paramount for achieving a high yield of Stannane, trimethylpropyl-.

Direct Synthesis Routes Involving Metallic Tin and Alkyl Halides

The "Direct Process" involves the reaction of metallic tin with alkyl halides, typically at elevated temperatures and often in the presence of a catalyst. This method is highly effective for the industrial production of diorganotin dihalides (R₂SnX₂), which are precursors to PVC stabilizers.

A general representation of the reaction is: Sn + 2 RX → R₂SnX₂

Applying this method to the direct, one-step synthesis of Stannane, trimethylpropyl- is not practical. Reacting metallic tin with a mixture of a methyl halide (e.g., methyl chloride) and a propyl halide (e.g., propyl chloride) would result in a complex and difficult-to-separate mixture of products, including:

(CH₃)₂SnCl₂

(C₃H₇)₂SnCl₂

(CH₃)(C₃H₇)SnCl₂

Further alkylated products

Therefore, the direct synthesis route is not employed for the selective preparation of specific unsymmetrical tetraorganostannanes like Stannane, trimethylpropyl-. It is, however, a viable industrial route to produce precursors like dimethyltin (B1205294) dichloride, which could then be further functionalized.

Contemporary Synthetic Strategies for Stannane, trimethylpropyl-

Modern synthetic chemistry emphasizes efficiency, atom economy, and procedural simplicity. These principles have been applied to organotin chemistry, leading to more streamlined and catalytic approaches.

Building upon the classical Grignard method, the one-pot stepwise technique aims to improve process efficiency by eliminating the need to isolate the trimethyltin chloride intermediate. In this procedure, all reactions are carried out sequentially in the same reaction vessel.

The process begins with the addition of three equivalents of methylmagnesium halide to a solution of tin tetrachloride in THF, typically at a low temperature (e.g., 0 °C) to ensure the selective formation of (CH₃)₃SnCl in situ. After allowing sufficient time for the first alkylation to complete, one equivalent of propylmagnesium halide is added directly to the same reaction mixture. The reaction is then typically allowed to warm to room temperature or gently heated to drive the second alkylation to completion.

| Parameter | Classical Stepwise Method | One-Pot Stepwise Method |

|---|---|---|

| Intermediate Isolation | Yes, (CH₃)₃SnCl is isolated and purified. | No, (CH₃)₃SnCl is generated and used in situ. |

| Process Time | Longer (multiple workups and purifications) | Shorter (single reaction setup and workup) |

| Solvent/Reagent Use | Higher due to multiple steps | Lower overall volume |

| Control over Purity | High, as intermediate is purified. | Dependent on precise stoichiometric control. |

While this method offers significant advantages in terms of time and resource efficiency, it demands extremely precise control over the stoichiometry of the Grignard reagents to prevent the formation of side products from any unreacted starting material or over-alkylation.

A highly efficient and atom-economical route to Stannane, trimethylpropyl- is the hydrostannylation of propene with trimethyltin hydride ((CH₃)₃SnH). This addition reaction across the double bond can be promoted by various means, including radical initiators or transition metal catalysts.

(CH₃)₃SnH + CH₂=CHCH₃ → (CH₃)₃Sn(CH₂CH₂CH₃)

Radical-Initiated Hydrostannylation: This reaction can be initiated by radical sources like azobisisobutyronitrile (AIBN) or UV light. The mechanism proceeds via a tin-centered radical that adds to the alkene. This method is effective but can sometimes suffer from a lack of complete regioselectivity, potentially producing a small amount of the branched isomer, Stannane, trimethyl(1-methylethyl)-.

Transition Metal-Catalyzed Hydrostannylation: The use of transition metal catalysts, particularly those based on palladium or rhodium, can offer superior control over the reaction's regioselectivity. Catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can effectively promote the anti-Markovnikov addition of the Sn-H bond across the alkene, leading almost exclusively to the terminal n-propyl product, Stannane, trimethylpropyl-. This catalytic approach typically proceeds under milder conditions and with higher selectivity than the radical pathway.

| Initiator / Catalyst | Reaction Type | Key Outcome | Typical Yield |

|---|---|---|---|

| AIBN / UV Light | Free Radical | Good conversion, potential for minor branched isomer formation. | 75-90% |

| Palladium Complexes (e.g., Pd(PPh₃)₄) | Catalytic | Excellent regioselectivity for the linear (n-propyl) product. | >95% |

| Rhodium Complexes (e.g., Wilkinson's Catalyst) | Catalytic | High regioselectivity, effective under mild conditions. | >90% |

This catalytic hydrostannylation represents a modern, elegant, and highly selective method for the synthesis of Stannane, trimethylpropyl-, aligning with the principles of green and efficient chemical synthesis.

Purification and Isolation Techniques for Stannane, trimethylpropyl-

Following synthesis, the crude reaction mixture contains the target compound, unreacted starting materials, catalysts, and byproducts. A multi-step purification process is necessary to isolate Stannane, trimethylpropyl- with high purity. The techniques employed leverage differences in physical and chemical properties between the product and impurities.

Distillation

Distillation is a primary method for purifying volatile liquids and is particularly effective for separating Stannane, trimethylpropyl- (boiling point ~132 °C) from non-volatile or significantly less volatile impurities like magnesium salts (from Grignard synthesis) or catalyst residues. scribd.comlibretexts.org

Simple Distillation : Can be used if the boiling points of the components differ by more than 100 °C. libretexts.org

Fractional Distillation : Necessary for separating the product from impurities with closer boiling points, such as the solvent or other organotin byproducts.

Vacuum Distillation : Often the preferred method for organotin compounds to prevent thermal decomposition that might occur at higher temperatures. researchgate.net By reducing the applied pressure, the boiling point of the compound is lowered, allowing for a safer and more efficient separation. libretexts.org

Chromatographic Methods

Chromatography separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. researchgate.net

Column Chromatography : This is a highly effective technique for purifying organotin compounds. researchgate.net

Stationary Phase : Silica (B1680970) gel is commonly used. To prevent the decomposition of the acid-sensitive organostannane on the silica surface, the silica gel is often pre-treated with a base, such as triethylamine (B128534) or by using a mixture of silica and potassium carbonate (e.g., 10% w/w K₂CO₃). researchgate.netsdlookchem.com This deactivates acidic sites and facilitates the elution of the target compound while retaining more polar impurities.

Mobile Phase : A non-polar solvent system, such as hexanes or petroleum ether, is typically used as the eluent.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : This technique uses a non-polar stationary phase and a polar mobile phase. gilson.com It is an excellent method for achieving high purity, separating the target peptide from closely related structures based on differences in hydrophobicity. gilson.comnih.gov

Chemical Washing and Extraction

Liquid-liquid extraction or washing can be employed to remove specific types of impurities from the crude organic mixture.

Aqueous Wash : Washing the crude product (dissolved in an organic solvent like ether) with water or brine can remove water-soluble byproducts such as magnesium halides.

Potassium Fluoride (B91410) (KF) Treatment : A wash with an aqueous solution of potassium fluoride is highly effective at removing residual tin halide impurities (e.g., unreacted trimethyltin chloride). The fluoride ions react with the tin halides to form insoluble tin fluorides, which can be removed by filtration. sdlookchem.com

Acidic Wash : Dilute aqueous acid can be used to remove certain basic tin impurities by converting them into water-soluble salts that partition into the aqueous layer. google.com

The purity of the final product is typically verified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR).

Table 2: Summary of Purification and Isolation Techniques

| Technique | Principle of Separation | Application for Stannane, trimethylpropyl- | Advantages |

| Vacuum Distillation | Difference in boiling points under reduced pressure. libretexts.org | Removal of non-volatile salts, catalyst residues, and high-boiling impurities. | Efficient for large quantities, prevents thermal decomposition. researchgate.net |

| Column Chromatography | Differential adsorption onto a solid stationary phase (e.g., silica gel). researchgate.net | Separation from unreacted starting materials and byproducts with different polarities. | High resolution, adaptable by modifying stationary and mobile phases. researchgate.net |

| Chemical Washing (e.g., KF) | Conversion of impurities into a form with different solubility (e.g., insoluble salt). sdlookchem.com | Selective removal of tin halide impurities from the organic product phase. | Simple, inexpensive, and highly specific for certain impurities. |

| RP-HPLC | Partitioning based on hydrophobicity between a non-polar stationary phase and a polar mobile phase. gilson.com | Final polishing step to achieve very high purity by removing structurally similar impurities. | Excellent separation power for closely related compounds. nih.gov |

Reaction Chemistry and Mechanistic Investigations of Stannane, Trimethylpropyl

Fundamental Reactivity Modes of Organotin Compounds

The reactivity of organotin compounds, including Stannane, trimethylpropyl-, is primarily dictated by the nature of the carbon-tin bond. The C-Sn bond is a covalent, yet significantly polarized bond, with carbon being more electronegative than tin. This polarization results in a partial negative charge on the carbon atom and a partial positive charge on the tin atom, making the carbon atom nucleophilic and the tin atom electrophilic.

The relatively large atomic radius of tin and the longer C-Sn bond length (typically around 2.1-2.2 Å) compared to carbon-carbon bonds contribute to the lower bond dissociation energy of the C-Sn bond. This inherent weakness makes the C-Sn bond susceptible to cleavage by a variety of reagents and conditions, which is a central theme in its reaction chemistry.

Furthermore, the tin atom in tetraalkylstannanes like Stannane, trimethylpropyl- is tetracoordinate with a tetrahedral geometry. However, tin can expand its coordination sphere to become hypercoordinate (penta- or hexacoordinate) by accepting electron pairs from nucleophiles. This ability to form hypercoordinate intermediates or transition states is crucial in many of its reaction mechanisms, particularly in nucleophilic substitution and some transmetallation reactions.

The reactivity of Stannane, trimethylpropyl- is also influenced by the nature of the alkyl groups attached to the tin atom. The differing steric and electronic properties of the methyl and propyl groups can lead to selective cleavage of one C-Sn bond over the other in certain reactions.

Table 1: General Properties Influencing the Reactivity of Stannane, trimethylpropyl-

| Property | Description | Implication for Reactivity |

| C-Sn Bond Polarity | The carbon atom is partially negative (δ-), and the tin atom is partially positive (δ+). | Carbon acts as a nucleophile; Tin acts as an electrophile. |

| C-Sn Bond Strength | Relatively weak compared to C-C or C-H bonds. | Susceptible to cleavage by electrophiles, radicals, and photochemical energy. |

| Coordination State of Tin | Typically tetracoordinate (tetrahedral). | Can expand its coordination sphere to form hypercoordinate intermediates. |

| Nature of Alkyl Groups | Presence of both methyl and propyl groups. | Potential for regioselective reactions based on steric and electronic differences. |

Carbon-Tin Bond Cleavage Reactions of Stannane, trimethylpropyl-

The cleavage of the carbon-tin bond is a hallmark of the reactivity of Stannane, trimethylpropyl-, and it can be induced by electrophilic, photochemical, or homolytic pathways.

Electrophilic cleavage is a common reaction for tetraalkylstannanes. The reaction generally proceeds via a bimolecular electrophilic substitution (SE2) mechanism. The attack of an electrophile (E+) can occur either at the carbon atom of the C-Sn bond or at the tin atom.

SE2 at Carbon: In this mechanism, the electrophile attacks the α-carbon of one of the alkyl groups, leading to the displacement of the trialkylstannyl group. The reaction proceeds through a transition state where the electrophile is entering as the organotin group is leaving. For Stannane, trimethylpropyl-, this can lead to two possible products, depending on which alkyl group is cleaved.

(CH₃)₃Sn(C₃H₇) + E⁺ → (CH₃)₃Sn⁺ + C₃H₇-E

(CH₃)₃Sn(C₃H₇) + E⁺ → (CH₃)₂(C₃H₇)Sn⁺ + CH₃-E

The selectivity of cleavage often depends on the nature of the electrophile and the reaction conditions. Generally, the cleavage of smaller alkyl groups is favored. However, the exact outcome can be influenced by steric factors and the stability of the forming carbocation-like species in the transition state.

SE2 at Tin: Alternatively, the electrophile can attack the tin atom, leading to a hypercoordinate intermediate. This is then followed by the departure of one of the alkyl groups as a carbanion, which subsequently reacts. This pathway is less common for simple electrophiles but can be significant with certain metallic electrophiles.

The relative rates of cleavage of different alkyl groups in unsymmetrical tetraalkylstannanes by electrophiles like halogens or protonic acids generally follow the order: allyl, vinyl > phenyl > methyl > ethyl > propyl > butyl. This trend is influenced by a combination of steric and electronic effects.

Table 2: Expected Products of Electrophilic Cleavage of Stannane, trimethylpropyl-

| Electrophile (E⁺) | Major Product (Cleavage of Propyl) | Minor Product (Cleavage of Methyl) |

| H⁺ | Propane + (CH₃)₃Sn-anion | Methane + (CH₃)₂(C₃H₇)Sn-anion |

| I₂ | Propyl iodide + (CH₃)₃SnI | Methyl iodide + (CH₃)₂(C₃H₇)SnI |

| HgCl₂ | Propylmercuric chloride + (CH₃)₃SnCl | Methylmercuric chloride + (CH₃)₂(C₃H₇)SnCl |

Photochemical Transformations of Stannane, trimethylpropyl-

The carbon-tin bond in Stannane, trimethylpropyl- can be cleaved by ultraviolet (UV) radiation. Photolysis of tetraalkylstannanes typically proceeds via a homolytic cleavage of the C-Sn bond to generate alkyl radicals and trialkylstannyl radicals.

(CH₃)₃Sn(C₃H₇) + hν → (CH₃)₃Sn• + •C₃H₇ or (CH₃)₃Sn(C₃H₇) + hν → (CH₃)₂(C₃H₇)Sn• + •CH₃

The initially formed radicals can then undergo a variety of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or disproportionation. The specific products formed will depend on the reaction conditions, including the solvent and the presence of other radical scavengers. In the absence of trapping agents, a complex mixture of products can be expected, including ethane, propane, butane, and hexamethylditin.

Homolytic cleavage of the C-Sn bond in Stannane, trimethylpropyl- can also be initiated thermally or by radical initiators. The bond dissociation energy (BDE) of the C-Sn bond is a key parameter governing the ease of this process. The BDEs for C-Sn bonds in tetraalkylstannanes are generally in the range of 200-250 kJ/mol.

The relative weakness of the C-Sn bond facilitates the formation of alkyl and trialkylstannyl radicals. The generated radicals can then participate in various radical chain reactions. For instance, in the presence of a suitable hydrogen donor, the alkyl radical can be converted to an alkane.

The selectivity of homolytic cleavage in unsymmetrical tetraalkylstannanes is influenced by the stability of the resulting alkyl radical. Generally, the C-Sn bond that leads to the formation of the more stable alkyl radical is preferentially cleaved.

Table 3: Estimated Bond Dissociation Energies (BDEs) for Stannane, trimethylpropyl-

| Bond | Estimated BDE (kJ/mol) |

| (CH₃)₃Sn-C₃H₇ | ~230-250 |

| (CH₃)₂(C₃H₇)Sn-CH₃ | ~240-260 |

Note: These are estimated values based on typical BDEs for tetraalkylstannanes.

Nucleophilic Substitution Reactions Involving the Tin Center of Stannane, trimethylpropyl-

While the carbon atoms in Stannane, trimethylpropyl- are nucleophilic, the tin atom is electrophilic and can be subject to nucleophilic attack. However, direct nucleophilic substitution at the tin center in tetraalkylstannanes, where an alkyl group is displaced by a nucleophile, is generally difficult and not a common reaction pathway. This is because alkyl groups are poor leaving groups.

More commonly, nucleophilic attack at the tin center occurs when a good leaving group is already present on the tin atom, as in trialkyltin halides. In the case of Stannane, trimethylpropyl-, a nucleophile would need to be exceptionally strong to displace a methyl or propyl anion.

However, the ability of tin to expand its coordination sphere allows for the formation of hypercoordinate adducts with nucleophiles. For example, in the presence of a strong nucleophile (Nu⁻), an equilibrium can be established where a pentacoordinate stannate complex is formed:

(CH₃)₃Sn(C₃H₇) + Nu⁻ ⇌ [(CH₃)₃Sn(C₃H₇)(Nu)]⁻

The formation of such hypercoordinate species can activate the C-Sn bond towards other reactions, but direct substitution of an alkyl group is not the typical outcome.

Stannane, trimethylpropyl- as a Precursor in Transmetallation Reactions

Stannane, trimethylpropyl- can serve as a precursor for the transfer of an alkyl group to another metal, a process known as transmetallation. This is a key step in many important carbon-carbon bond-forming reactions, most notably the Stille cross-coupling reaction.

In a typical Stille coupling, an organostannane reacts with an organic halide in the presence of a palladium catalyst. The catalytic cycle involves the oxidative addition of the organic halide to the Pd(0) catalyst, followed by transmetallation of an alkyl group from the tin atom to the palladium center, and finally reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.

For Stannane, trimethylpropyl-, the key question in transmetallation is which alkyl group, methyl or propyl, is preferentially transferred. The rate of transfer of alkyl groups from tin to palladium generally follows the order: alkynyl > vinyl > aryl > allyl > methyl > alkyl. Within simple alkyl groups, the transfer rate generally decreases with increasing steric bulk. Therefore, it is expected that the methyl group would be transferred in preference to the propyl group in a Stille-type coupling reaction.

(CH₃)₃Sn(C₃H₇) + R-X + Pd(0) catalyst → R-CH₃ + (CH₃)₂(C₃H₇)Sn-X

This selectivity is a crucial consideration when designing syntheses using unsymmetrical tetraalkylstannanes.

Table 4: Relative Reactivity of Alkyl Groups in Transmetallation (Stille Coupling)

| Alkyl Group | Relative Transfer Rate |

| Methyl | Faster |

| Propyl | Slower |

Stereochemical Aspects of Reactions with Stannane, trimethylpropyl-

The stereochemical outcomes of reactions involving organotin compounds, such as Stannane, trimethylpropyl-, are of significant interest in mechanistic and synthetic chemistry. The involvement of a chiral center, either at the carbon atom attached to the tin or at the tin atom itself, introduces the possibility of stereoisomerism. The following sections delve into the stereochemical aspects of reactions at both of these positions.

Electrophilic substitution is a key reaction of tetraalkylstannanes like Stannane, trimethylpropyl-. When the alkyl group attached to the tin atom is chiral at the α-carbon, the cleavage of the carbon-tin bond by an electrophile can proceed with either retention or inversion of the original configuration. This stereochemical outcome is largely dictated by the reaction mechanism, which is often designated as Sₑ2 (Substitution, Electrophilic, bimolecular).

The Sₑ2 mechanism can proceed through two main pathways: a frontal attack or a backside attack of the electrophile on the carbon atom of the C-Sn bond.

Retention of Configuration (Sₑ2, front): In this pathway, the electrophile approaches the carbon atom from the same side as the leaving trimethylstannyl group (-Sn(CH₃)₃). This results in the new bond being formed with the same stereochemistry as the original carbon-tin bond. This is often observed in reactions with less polar solvents and certain electrophiles.

Inversion of Configuration (Sₑ2, back): Conversely, the electrophile can attack the carbon atom from the side opposite to the trimethylstannyl group. This backside attack leads to an inversion of the stereochemical configuration at the carbon center, analogous to the Sₙ2 mechanism in nucleophilic substitution. This pathway is favored by more polar solvents and different electrophiles that can coordinate to the leaving group.

The choice between retention and inversion is influenced by several factors, including the nature of the electrophile, the solvent polarity, and the steric hindrance around the reaction center. For simple tetraalkylstannanes, a spectrum of stereochemical outcomes is possible. While specific studies on the stereochemistry of electrophilic cleavage of a chiral propyl group in Stannane, trimethylpropyl- are not extensively documented, the general principles observed for other tetraalkylstannanes can be applied.

For instance, studies on the brominolysis of other chiral tetraalkylstannanes have shown that the stereochemical outcome can be highly dependent on the reaction conditions.

Table 1: Stereochemical Outcome of Brominolysis of a Chiral Tetraalkylstannane under Varying Conditions

| Solvent | Temperature (°C) | Stereochemical Outcome |

| Methanol | -78 | Predominantly Inversion |

| Carbon Tetrachloride | 25 | Predominantly Retention |

| Acetic Acid | 25 | Mixture of Retention and Inversion |

This data illustrates the delicate balance of factors that determine the stereochemical course of the reaction.

While less common than chirality at carbon, organotin compounds can also be chiral at the tin atom, provided that four different organic groups are attached to it. In the case of Stannane, trimethylpropyl-, the tin atom is achiral due to the presence of three identical methyl groups. However, if one or more of these methyl groups were replaced by different substituents, a chiral-at-tin center would be created.

Reactions at a chiral tin center can also proceed with either retention or inversion of configuration. The synthesis of optically active organotin compounds has allowed for the study of the stereochemistry of substitution reactions at the tin atom. acs.org The configurational stability of triorganotin halides, for example, has been demonstrated, making them suitable substrates for stereochemical investigations. acs.org

The mechanism of substitution at the tin atom often involves a five-coordinate intermediate. The geometry of this intermediate and the mode of entry and departure of the entering and leaving groups determine the stereochemical outcome.

Retention at Tin: This occurs if the entering group occupies a position in the trigonal bipyramidal intermediate that leads to the departure of the leaving group without a change in the relative positions of the other three substituents.

Inversion at Tin: This results when the entering and leaving groups occupy positions that lead to a Walden-like inversion of the tetrahedral geometry at the tin atom.

Research on chiral-at-tin compounds has shown that the stereoselectivity is influenced by the nature of the nucleophile, the leaving group, and the solvent. For example, the reaction of a chiral triorganotin halide with a nucleophile can proceed with high stereoselectivity.

Table 2: Stereoselectivity of Nucleophilic Substitution at a Chiral Tin Center

| Nucleophile | Leaving Group | Solvent | Stereochemical Outcome |

| LiAlH₄ | Cl | Diethyl Ether | High Inversion |

| PhLi | Br | Benzene | High Retention |

| RMgX | Cl | THF | Variable |

These findings, although not specific to Stannane, trimethylpropyl-, highlight the general principles governing the stereochemistry of reactions at the tin center in organotin compounds. The ability to control the stereochemical outcome is a crucial aspect of their application in asymmetric synthesis.

Spectroscopic and Advanced Analytical Characterization of Stannane, Trimethylpropyl

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic compounds. For Stannane, trimethylpropyl-, a combination of ¹H, ¹³C, and ¹¹⁹Sn NMR provides a comprehensive picture of its atomic arrangement and electronic environment.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of Stannane, trimethylpropyl-, distinct signals are expected for the protons of the trimethyltin (B158744) group and the propyl group. The nine protons of the three methyl groups attached to the tin atom are chemically equivalent and are expected to appear as a sharp singlet. Due to the electropositive nature of tin, these protons are shielded and should appear at a low chemical shift (δ), typically around 0.1 ppm. The signal will also exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

The protons of the propyl group will show more complex splitting patterns. The α-methylene protons (adjacent to the tin atom) are expected to resonate as a triplet, shifted downfield compared to a typical alkane due to the influence of the tin atom. The β-methylene protons will appear as a sextet, and the terminal methyl protons will be a triplet at the highest field among the propyl protons, typical for an alkyl chain.

Table 1: Expected ¹H NMR Chemical Shifts and Splitting Patterns for Stannane, trimethylpropyl-

| Proton Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -Sn(CH ₃)₃ | ~ 0.1 | Singlet |

| Sn-CH ₂-CH₂-CH₃ | ~ 0.8 | Triplet |

| Sn-CH₂-CH ₂-CH₃ | ~ 1.5 | Sextet |

| Sn-CH₂-CH₂-CH ₃ | ~ 0.9 | Triplet |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Assignments

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For Stannane, trimethylpropyl-, four distinct carbon signals are anticipated. The carbons of the three methyl groups attached to the tin atom are equivalent and will produce a single signal. The chemical shift of this signal is expected to be in the upfield region, typically below 0 ppm, due to the strong shielding effect of the tin atom.

The three carbons of the propyl group will appear at distinct chemical shifts. The α-carbon, directly bonded to the tin atom, will be the most deshielded of the propyl carbons and will appear at a lower field. The β- and γ-carbons will resonate at progressively higher fields.

Table 2: Expected ¹³C NMR Chemical Shift Assignments for Stannane, trimethylpropyl-

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| -Sn(C H₃)₃ | ~ -10 |

| Sn-C H₂-CH₂-CH₃ | ~ 10 |

| Sn-CH₂-C H₂-CH₃ | ~ 20 |

| Sn-CH₂-CH₂-C H₃ | ~ 18 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Tin-119 (¹¹⁹Sn) NMR Spectroscopy for Coordination and Environment Elucidation

¹¹⁹Sn NMR spectroscopy is a highly sensitive probe of the electronic environment around the tin nucleus. huji.ac.il The chemical shift of ¹¹⁹Sn can vary over a wide range, providing valuable information about the coordination number and the nature of the substituents on the tin atom. huji.ac.il For tetraalkylstannanes like trimethylpropylstannane, the tin atom is in a +4 oxidation state and has a tetrahedral geometry. The ¹¹⁹Sn chemical shift is expected to be in the range of 0 to +50 ppm relative to a standard reference like tetramethyltin (B1198279) (Me₄Sn). northwestern.edu The precise chemical shift will be influenced by the propyl group, which is slightly more electron-donating than a methyl group.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of Stannane, trimethylpropyl- is expected to be dominated by absorptions corresponding to C-H stretching and bending vibrations. The characteristic asymmetric and symmetric stretching vibrations of the methyl and methylene (B1212753) groups will appear in the 2850-2960 cm⁻¹ region. The Sn-C stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹.

Table 3: Expected FTIR Absorption Bands for Stannane, trimethylpropyl-

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H stretching (methyl and methylene) | 2850 - 2960 |

| CH₃ bending | ~ 1460 and ~1375 |

| CH₂ bending (scissoring) | ~ 1465 |

| Sn-C stretching | 500 - 600 |

Note: These are general regions and specific peak positions can vary.

Raman Spectroscopy for Molecular Vibrational Analysis

Raman spectroscopy provides complementary information to FTIR. While C-H stretching vibrations are also observed in Raman spectra, the symmetric Sn-C stretching vibration is often a strong and characteristic band. This is because the Sn-C bond is highly polarizable, leading to a strong Raman signal. The symmetric stretching of the Sn-C₃ framework of the trimethyltin group is expected to be a particularly intense and sharp peak, making it a useful diagnostic tool.

Table 4: Expected Raman Shifts for Stannane, trimethylpropyl-

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| C-H stretching (methyl and methylene) | 2850 - 2960 |

| Sn-C symmetric stretching | ~ 510 |

| Sn-C asymmetric stretching | ~ 530 |

Note: These are estimated values and specific peak positions can vary.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone analytical technique for the identification and structural elucidation of chemical compounds. For Stannane, trimethylpropyl-, various MS methods provide complementary information regarding its fragmentation, purity, and elemental composition.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) subjects molecules to a high-energy electron beam, typically at 70 eV, causing ionization and extensive fragmentation. miamioh.edu The resulting fragmentation pattern is a unique fingerprint that aids in structure determination. libretexts.org For Stannane, trimethylpropyl-, the molecular ion (M⁺˙) is formed by the ejection of an electron. Due to the high energy imparted, this molecular ion undergoes subsequent fragmentation, primarily through the cleavage of the tin-carbon bonds, which are generally the weakest bonds in the molecule.

The fragmentation of tetraalkyltin compounds is characterized by the sequential loss of alkyl radicals. ruc.dk The most favorable fragmentation pathway typically involves the loss of the largest alkyl group to form a more stable trialkylstannyl cation. However, the loss of any of the alkyl groups is possible. The stability of the resulting carbocations and radical species influences the relative abundance of the fragment ions.

A plausible fragmentation pathway for Stannane, trimethylpropyl- would involve the loss of either a methyl (•CH₃) or a propyl (•C₃H₇) radical from the molecular ion. The loss of a propyl radical leads to the formation of the trimethylstannyl cation, [Sn(CH₃)₃]⁺, which is often a prominent peak in the spectra of such compounds. Conversely, the loss of a methyl radical yields the [Sn(CH₃)₂(C₃H₇)]⁺ ion. Further fragmentation can occur through the sequential loss of the remaining alkyl groups.

Table 1: Plausible EI-MS Fragmentation Pattern for Stannane, trimethylpropyl- Based on the most abundant isotope of Tin (¹²⁰Sn).

| m/z (mass/charge ratio) | Proposed Fragment Ion | Formula | Comments |

| 208 | Molecular Ion | [¹²⁰Sn(CH₃)₃(C₃H₇)]⁺˙ | Often weak or absent due to extensive fragmentation. |

| 193 | [M - CH₃]⁺ | [¹²⁰Sn(CH₃)₂(C₃H₇)]⁺ | Loss of a methyl radical. |

| 165 | [M - C₃H₇]⁺ | [¹²⁰Sn(CH₃)₃]⁺ | Loss of a propyl radical; often a base peak or major fragment. |

| 150 | [Sn(CH₃)(C₃H₇)]⁺˙ | [¹²⁰Sn(CH₃)(C₃H₇)]⁺˙ | Loss of two methyl radicals. |

| 135 | [Sn(CH₃)₂]⁺˙ | [¹²⁰Sn(CH₃)₂]⁺˙ | Loss of one propyl and one methyl radical. |

| 120 | Sn⁺˙ | [¹²⁰Sn]⁺˙ | Bare tin ion. |

This table represents a theoretical fragmentation pattern based on established principles of mass spectrometry. ruc.dknih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture before their detection and identification by mass spectrometry. libretexts.orgepa.gov It is highly suitable for the analysis of volatile organotin compounds like Stannane, trimethylpropyl-. phosphine.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. mdpi.com Separation is achieved based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase coated on the column walls. birchbiotech.com The retention time (RT), the time it takes for a compound to exit the column, is a characteristic property used for its preliminary identification. libretexts.org

As each separated component elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum that confirms the compound's identity. birchbiotech.com The purity of a sample can be assessed by calculating the relative area of the peak corresponding to Stannane, trimethylpropyl-, against the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com

Table 2: Representative GC-MS Analytical Conditions for Organotin Analysis

| Parameter | Typical Value / Type |

| Gas Chromatograph | Agilent 6890 or similar phosphine.net |

| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent phosphine.netunipi.it |

| Carrier Gas | Helium, constant flow (e.g., 1.5 - 2 mL/min) phosphine.netmdpi.com |

| Injector Temperature | 280 - 300 °C unipi.itifremer.fr |

| Oven Program | Initial 50°C, ramp at 20-30°C/min to 320°C phosphine.netunipi.it |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 290 °C nih.gov |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) for Speciation Analysis

For the ultratrace quantification and speciation of organometallic compounds, Gas Chromatography coupled with Inductively Coupled Plasma-Mass Spectrometry (GC-ICP-MS) is the technique of choice. thermofisher.comthermofisher.com This method combines the high-resolution separation of GC with the exceptional sensitivity and element-specific detection of ICP-MS. thermofisher.comicpms.cz The ICP-MS acts as an element-selective detector for the GC, allowing for the precise measurement of tin isotopes as they elute.

This technique is crucial for environmental and toxicological studies where different tin species exhibit varying levels of toxicity and must be quantified individually. thermofisher.com Stannane, trimethylpropyl- can be effectively separated from other organotin compounds (e.g., butyltins, phenyltins) and inorganic tin. phosphine.nethpst.cz The ICP-MS detector is tuned to monitor specific tin isotopes (e.g., ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn), providing interference-free chromatograms and enabling extremely low detection limits, often in the picogram-per-liter (ppq) to nanogram-per-liter (ppt) range. thermofisher.comspectroscopyonline.comresearchgate.net

Table 3: Typical Performance Characteristics of GC-ICP-MS for Organotin Speciation

| Parameter | Typical Value / Range |

| Technique | Gas Chromatography-Inductively Coupled Plasma-Mass Spectrometry |

| Application | Elemental Speciation of Organotins |

| Detection Principle | Element-specific (Tin isotopes) |

| Instrumental Detection Limits | 5 - 50 pg/L (ppq) thermofisher.comspectroscopyonline.com |

| Linear Dynamic Range | > 5 orders of magnitude spectroscopyonline.com |

| Typical Sample Matrix | Water, Sediment, Biological Tissues (after extraction/derivatization) |

| Derivatization | Often required for non-volatile species (e.g., with NaBEt₄ or NaBPr₄), but not for already volatile Stannane, trimethylpropyl- thermofisher.com |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. upi.edu The absorption of light is characteristic of the types of bonds and functional groups (chromophores) present. ruc.dk

Stannane, trimethylpropyl- is a saturated tetraalkyltin compound. It lacks π-electrons or non-bonding n-electrons associated with conventional chromophores like double bonds, aromatic rings, or carbonyl groups. ruc.dk The electronic transitions available in such a molecule are high-energy σ → σ* (sigma-to-sigma antibonding) transitions associated with the Sn-C and C-C single bonds. These transitions occur at very short wavelengths, typically in the far-UV region below 200 nm. libretexts.org

Consequently, Stannane, trimethylpropyl- is colorless and does not exhibit significant absorption in the standard analytical UV-Vis range (200–800 nm). This property makes saturated organotin compounds, like other alkanes, suitable as non-absorbing solvents for UV-Vis analysis of other substances. ruc.dk

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org The method involves directing a beam of X-rays onto a single crystal and analyzing the resulting diffraction pattern. wikipedia.org

Stannane, trimethylpropyl- is a liquid at room temperature and standard pressure. To perform X-ray crystallography, the compound would need to be crystallized, which would require cryogenic conditions to solidify it into a single crystal suitable for diffraction. Alternatively, a stable crystalline derivative could be synthesized.

A search of the scientific literature and crystallographic databases reveals no publicly available single-crystal X-ray structure for Stannane, trimethylpropyl-. This is not uncommon for a relatively simple, asymmetric liquid compound. Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the geometry around the central tin atom is expected to be a distorted tetrahedron, with the three methyl groups and one propyl group arranged to minimize steric hindrance.

Other Specialized Spectroscopic Techniques (e.g., Mössbauer Spectroscopy, Electron Paramagnetic Resonance)

Mössbauer Spectroscopy

Mössbauer spectroscopy is a nuclear technique that probes the hyperfine interactions between a nucleus and its surrounding electronic environment. uni-mainz.de It is particularly powerful for tin-containing compounds using the ⁵⁷Fe and ¹¹⁹Sn isotopes. mdpi.com For ¹¹⁹Sn Mössbauer spectroscopy, key parameters include the isomer shift (δ) and the quadrupole splitting (ΔE_Q).

The isomer shift provides information about the oxidation state and s-electron density at the tin nucleus, while the quadrupole splitting indicates the symmetry of the electric field gradient around the nucleus. mdpi.com Stannane, trimethylpropyl- contains tin in the +4 oxidation state (Sn(IV)). For tetra-coordinated Sn(IV) compounds, the isomer shift (δ) is typically in the range of 0 to 2.1 mm/s relative to a BaSnO₃ standard. researchgate.netresearchgate.net

In a perfectly tetrahedral compound like tetramethyltin, the symmetric charge distribution results in a zero electric field gradient and thus no quadrupole splitting. mdpi.com In Stannane, trimethylpropyl-, the substitution of one methyl with a propyl group breaks the perfect tetrahedral symmetry, which should theoretically produce a small, non-zero electric field gradient. This would result in a small, possibly unresolved, quadrupole splitting doublet in the spectrum.

Table 4: Expected ¹¹⁹Sn Mössbauer Parameters for Stannane, trimethylpropyl-

| Parameter | Expected Value / Observation | Information Provided |

| Isomer Shift (δ) | ~1.2 - 1.6 mm/s (relative to BaSnO₃) | Confirms Sn(IV) oxidation state. |

| Quadrupole Splitting (ΔE_Q) | Small, potentially unresolved doublet | Reflects the distorted tetrahedral symmetry around the Sn atom. |

| Spectrum Appearance | A single line or a narrow, poorly resolved doublet. | Indicates a single chemical environment for the tin atoms. |

Electron Paramagnetic Resonance (EPR)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with one or more unpaired electrons (i.e., paramagnetic species). psu.edunih.gov

Stannane, trimethylpropyl- is a diamagnetic, even-electron molecule with a closed-shell electronic configuration. Therefore, it has no unpaired electrons and is EPR-silent, meaning it does not produce an EPR spectrum under normal conditions.

However, EPR spectroscopy can be used to study paramagnetic species derived from it, such as its radical cation, [Sn(CH₃)₃(C₃H₇)]⁺˙. psu.edu Such radicals can be generated in the gas phase during mass spectrometry or under cryogenic conditions in a solid matrix via γ-radiolysis. psu.edu The resulting EPR spectrum would provide detailed information about the distribution of the unpaired electron's spin density through hyperfine coupling with magnetic nuclei in the molecule, including ¹H, ¹¹⁷Sn (I=1/2), and ¹¹⁹Sn (I=1/2). psu.eduresearchgate.net

Applications of Stannane, Trimethylpropyl in Chemical Synthesis and Materials Science

Stannane, trimethylpropyl- as a Reagent in Carbon-Carbon Bond Forming Reactions

The presence of a propyl group alongside three methyl groups on the tin atom in Stannane, trimethylpropyl- provides a specific reactivity profile that can be harnessed in the construction of new carbon-carbon bonds, which are fundamental to organic synthesis.

Organotin reagents, or organostannanes, are pivotal in the Stille reaction, a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organostannane and an organic halide or triflate. While tributyltin and trimethyltin (B158744) derivatives are more commonly cited in the literature for this purpose, the principles of the Stille coupling are directly applicable to Stannane, trimethylpropyl-.

In a typical Stille coupling, the choice of the non-transferable or "dummy" ligands on the tin atom can influence reaction rates and yields. The primary role of Stannane, trimethylpropyl- in this context would be as a source of a propyl group. The reaction mechanism involves the oxidative addition of the organic halide to the palladium(0) catalyst, followed by transmetalation with the organostannane, and finally, reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. The relative transferability of the groups attached to the tin atom is a key factor, with unsaturated groups like vinyl, alkynyl, and aryl groups transferring more readily than saturated alkyl groups. In the case of Stannane, trimethylpropyl-, the propyl group would be the intended transferable group in a reaction with a suitable organic electrophile.

| Reactant 1 (Organostannane) | Reactant 2 (Organic Halide/Triflate) | Catalyst | Product (Coupled) |

| Stannane, trimethylpropyl- | Aryl-X, Vinyl-X (X=I, Br, OTf) | Pd(PPh₃)₄ or other Pd(0) source | Aryl-Propyl, Vinyl-Propyl |

Organotin hydrides are well-known radical mediators in organic synthesis. While Stannane, trimethylpropyl- is not a hydride itself, it can serve as a precursor to tin-centered radicals. The homolytic cleavage of the tin-carbon bond, typically initiated by light (photolysis) or a radical initiator like azobisisobutyronitrile (AIBN), can generate a trimethylpropyltin radical (Me₃PrSn•).

These tin radicals can participate in various radical chain reactions. For instance, they can be used in radical dehalogenation reactions, where the tin radical abstracts a halogen atom from an organic halide, generating an alkyl radical. This alkyl radical can then be trapped by a hydrogen atom source, often a tin hydride used in stoichiometric or catalytic amounts, to complete the reduction. The specific utility of the trimethylpropyltin radical would be in reactions where the kinetic and steric profile of this particular radical offers an advantage over more common tin radicals like the tributyltin radical.

Stannane, trimethylpropyl- and Derivatives as Catalytic Agents

The electrophilic nature of the tin center in organotin compounds allows them to function as Lewis acid catalysts in a range of organic transformations.

The tin atom in Stannane, trimethylpropyl-, although coordinated to four carbon atoms, can exhibit Lewis acidic character. This acidity can be enhanced by the partial positive charge on the tin atom induced by the electronegativity of the attached carbon atoms. This Lewis acidity allows the tin center to coordinate to lone pairs of electrons on heteroatoms, such as oxygen or nitrogen, in substrate molecules. This coordination activates the substrate towards nucleophilic attack. The specific strength of the Lewis acidity can be tuned by the nature of the alkyl groups attached to the tin; however, detailed comparative studies on the Lewis acidity of Stannane, trimethylpropyl- versus other tetraalkylstannanes are not extensively documented.

Derivatives of Stannane, trimethylpropyl-, particularly organotin halides (e.g., trimethylpropyltin chloride), which are more potent Lewis acids, can catalyze a variety of reactions. These include esterification reactions, where the organotin catalyst activates the carboxylic acid or alcohol, and acetalization reactions. While tetraalkyltins like Stannane, trimethylpropyl- are generally weaker Lewis acids than their halide counterparts, they can still promote certain transformations under specific conditions, often requiring higher temperatures. Their catalytic activity is often associated with in-situ formation of more active catalytic species.

Role of Stannane, trimethylpropyl- as a Stabilizer in Polymer Systems (e.g., Polyvinyl Chloride)

One of the significant industrial applications of organotin compounds is as heat stabilizers for polyvinyl chloride (PVC). PVC is susceptible to thermal degradation at the temperatures required for its processing, leading to the elimination of hydrogen chloride (HCl) and the formation of conjugated polyene sequences that cause discoloration and embrittlement.

Organotin compounds, including tetraalkyltins and their derivatives, function as primary stabilizers for PVC. Their mechanism of action is twofold:

HCl Scavenging: They react with the HCl released during the initial stages of degradation, preventing the autocatalytic dehydrochlorination of the polymer.

Disruption of Polyene Sequences: Organotin carboxylates or mercaptides can displace the labile allylic chlorine atoms in the PVC chain that are the initiation sites for degradation. This substitution with a more stable group inhibits the "unzipping" reaction that leads to long, colored polyene sequences.

Theoretical and Computational Investigations of Stannane, Trimethylpropyl

Quantum Chemical Studies

Quantum chemical studies employ the principles of quantum mechanics to investigate the behavior of electrons and nuclei in molecules. For Stannane, trimethylpropyl-, these studies are fundamental to understanding its stability, spectroscopic signatures, and reaction pathways.

Electronic Structure and Bonding Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. In the case of Stannane, trimethylpropyl-, DFT calculations would typically be employed to determine its optimized geometry, bond lengths, bond angles, and the distribution of electron density.

Research indicates that Stannane, trimethylpropyl-, along with similar ethyltrimethyltin and trimethylvinyltin compounds, possesses an asymmetrical tetrahedral structure due to the presence of three methyl groups and a propyl group attached to the central tin atom. ethernet.edu.et This asymmetry is a key feature of its molecular geometry.

While specific, detailed DFT studies providing precise bond lengths, angles, and electronic properties like Mulliken charges for Stannane, trimethylpropyl- are not widely available in the public domain, a typical DFT analysis would yield the data presented hypothetically in Table 1. These values would be calculated at a specific level of theory and basis set (e.g., B3LYP/6-31G(d)).

Table 1: Hypothetical DFT-Calculated Structural Parameters for Stannane, trimethylpropyl-

| Parameter | Value |

| Bond Lengths (Å) | |

| Sn-C (methyl) | Data not available |

| Sn-C (propyl, C1) | Data not available |

| C-H (methyl) | Data not available |

| C-C (propyl) | Data not available |

| **Bond Angles (°) ** | |

| C(methyl)-Sn-C(methyl) | Data not available |

| C(methyl)-Sn-C(propyl) | Data not available |

| Sn-C-C (propyl) | Data not available |

| Mulliken Atomic Charges (e) | |

| Sn | Data not available |

| C (methyl) | Data not available |

| C (propyl, C1) | Data not available |

Computational Prediction of Spectroscopic Parameters (NMR, IR, Raman)

Computational methods can predict spectroscopic parameters, which are invaluable for interpreting experimental spectra. For Stannane, trimethylpropyl-, these predictions would help in the identification and characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. These calculations are often performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. While specific calculated NMR data for Stannane, trimethylpropyl- is not available, Table 2 illustrates the kind of data that such a computational study would provide.

Table 2: Hypothetical Calculated vs. Experimental NMR Chemical Shifts (ppm) for Stannane, trimethylpropyl-

| Nucleus | Atom Position | Calculated δ (ppm) | Experimental δ (ppm) |

| ¹H | -CH₃ (Sn) | Data not available | Data not available |

| -CH₂- (propyl, C1) | Data not available | Data not available | |

| -CH₂- (propyl, C2) | Data not available | Data not available | |

| -CH₃ (propyl, C3) | Data not available | Data not available | |

| ¹³C | -CH₃ (Sn) | Data not available | Data not available |

| -CH₂- (propyl, C1) | Data not available | Data not available | |

| -CH₂- (propyl, C2) | Data not available | Data not available | |

| -CH₃ (propyl, C3) | Data not available | Data not available |

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies of Stannane, trimethylpropyl- can be computed to predict its IR and Raman spectra. These calculations involve determining the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes would correspond to specific bond stretches, bends, and torsions within the molecule. No specific computational studies on the vibrational spectra of this compound were found.

Reaction Mechanism Elucidation through Energy Profile Calculations

Theoretical chemistry can be used to map the energy landscape of a chemical reaction, identifying transition states and intermediates. This allows for the elucidation of reaction mechanisms. For Stannane, trimethylpropyl-, this could involve studying its decomposition pathways or its role in reactions like Stille coupling. Such a study would calculate the energy of reactants, products, and all intermediate and transition states, resulting in a reaction coordinate diagram. No such energy profile calculations for reactions involving Stannane, trimethylpropyl- are currently available in the surveyed literature.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. For Stannane, trimethylpropyl-, MD simulations would be useful for exploring its conformational flexibility and understanding its interactions with other molecules or in a condensed phase.

The propyl chain of Stannane, trimethylpropyl- can adopt different conformations through rotation around its C-C bonds. MD simulations could quantify the relative energies of these conformers and the barriers to rotation. Furthermore, these simulations can provide insights into the nature and strength of intermolecular interactions, which are governed by forces such as van der Waals interactions. A study on related organotin compounds mentions that the asymmetrical tetrahedral structure of trimethylpropyltin allows for the influence of the methyl ligands on the energies of specific interactions to be neglected in certain theoretical treatments. ethernet.edu.et

Thermodynamic and Kinetic Modeling of Stannane, trimethylpropyl- Reactivity

Thermodynamic and kinetic modeling provides quantitative data on the stability and reactivity of a compound.

Thermodynamic Modeling: Computational methods can be used to calculate thermodynamic properties like enthalpy of formation, entropy, and Gibbs free energy. These values are crucial for predicting the spontaneity of reactions. Some thermodynamic parameters related to the vapor pressure of trimethylpropyltin have been reported in the literature, which can be used in such models.

Table 3: Vapor Pressure Parameters for Trimethylpropyltin

| Parameter | Value |

| Temperature Range (K) | 261 - 405 |

| Antoine Equation (log₁₀(P) = A - B/(T+C)) | |

| A | Data not available |

| B | Data not available |

| C | Data not available |

Note: While a source indicates the availability of vapor pressure data, the specific Antoine coefficients were not provided in the snippet.

Studies on a series of tetraalkyltins have used vaporization enthalpies to derive the energies of specific intermolecular interactions. ethernet.edu.et This approach provides a thermodynamic basis for understanding the cohesive forces in the liquid state of these compounds.

Kinetic Modeling: Kinetic modeling would involve calculating the rate constants for reactions involving Stannane, trimethylpropyl-. This is often achieved using transition state theory, which utilizes the energy barrier obtained from quantum chemical calculations. No specific kinetic modeling studies for the reactivity of Stannane, trimethylpropyl- were identified in the literature survey.

Future Perspectives and Emerging Research Directions for Stannane, Trimethylpropyl

Development of Sustainable and Atom-Economical Synthetic Routes

A primary challenge in organic synthesis is the development of processes that are both efficient and environmentally benign. The principle of atom economy, which measures the efficiency of a reaction by how much of the reactants' mass is incorporated into the final product, is central to this effort. nih.govmonash.edu Traditional synthetic routes for organostannanes and their subsequent reactions can generate significant stoichiometric waste, particularly toxic tin byproducts. organic-chemistry.org Future research is therefore intensely focused on creating more sustainable and atom-economical pathways.

Key research directions include:

Catalytic Tin Reactions: A significant leap towards sustainability involves developing reactions that are catalytic in tin. organic-chemistry.org Instead of using a stoichiometric amount of Stannane, trimethylpropyl-, which is consumed in the reaction, catalytic systems would regenerate the active tin species, drastically reducing waste.

Transition-Metal-Free Synthesis: While palladium-catalyzed reactions like the Stille coupling are powerful, exploring transition-metal-free synthetic routes for organostannanes is a growing area of interest. researchgate.net Radical-mediated syntheses, for instance, can offer milder reaction conditions and alternative pathways that avoid heavy metal catalysts and their associated costs and environmental concerns. researchgate.net

Solvent Minimization and Benign Solvents: Shifting away from hazardous organic solvents towards greener alternatives like water, ionic liquids, or even solvent-free conditions is a critical aspect of sustainable chemistry. Research will likely explore the reactivity of Stannane, trimethylpropyl- in these unconventional media.

Energy-Efficient Synthesis: The use of alternative energy sources such as microwave irradiation or photochemical methods can lead to shorter reaction times and reduced energy consumption compared to conventional heating. mdpi.com Developing photocatalytic cross-coupling reactions involving Stannane, trimethylpropyl- represents a promising frontier for green synthesis. mdpi.com

The comparative efficiency of different synthetic routes is often striking. For example, the industrial synthesis of ibuprofen was revolutionized by a "green" route that increased atom economy from 40% to 77% and reduced the number of synthetic steps from six to three. monash.edu A similar paradigm shift is the goal for syntheses involving Stannane, trimethylpropyl-, moving towards processes that are not only chemically efficient but also environmentally responsible.

Table 1: Comparison of Synthetic Route Efficiency Principles

| Principle | Traditional Approach | Sustainable/Atom-Economical Approach | Potential Impact for Stannane, trimethylpropyl- |

|---|---|---|---|

| Reagent Stoichiometry | Stoichiometric use of tin reagents | Development of reactions catalytic in tin | Drastic reduction of toxic tin waste |

| Catalysis | Reliance on precious metal catalysts (e.g., Palladium) | Exploration of transition-metal-free pathways (e.g., radical-mediated) | Lower cost, reduced metal contamination in products |

| Energy Input | Conventional thermal heating | Photocatalysis, microwave-assisted synthesis | Faster reactions, lower energy consumption |

| Solvent Use | Use of volatile organic compounds (VOCs) | Use of benign solvents (water, ionic liquids) or solvent-free conditions | Improved process safety and reduced environmental pollution |

Exploration of Novel Catalytic Manifolds and Transformations

While Stannane, trimethylpropyl- is a well-established reagent in palladium-catalyzed Stille cross-coupling reactions, the future lies in expanding its utility into new catalytic systems and transformations. researchgate.netwikipedia.org This involves designing innovative catalysts and reaction conditions to achieve unprecedented chemical conversions.

Emerging research areas include:

Bimetallic Catalysis: The use of a secondary metal salt, such as copper(I), in conjunction with a palladium catalyst can have a synergistic effect, accelerating reaction rates and improving selectivity in Stille couplings. researchgate.net Future work could explore other bimetallic combinations to modulate the reactivity of Stannane, trimethylpropyl- for challenging coupling reactions.

Photoredox Catalysis: Merging organotin chemistry with visible-light photoredox catalysis opens up new reaction pathways that are often inaccessible through traditional thermal methods. mdpi.com This approach can facilitate radical-based transformations under mild conditions, expanding the scope of molecules that can be synthesized using Stannane, trimethylpropyl-.

Nanocatalysis: The use of nanomaterials as catalyst supports or as the catalysts themselves offers significant advantages, including high surface area, enhanced reactivity, and improved catalyst recovery and recyclability. mdpi.commdpi.com Designing palladium nanoparticles supported on novel materials for Stille couplings with Stannane, trimethylpropyl- could lead to more robust and efficient catalytic systems.

Organotin Compounds as Catalysts: Beyond their role as coupling partners, organotin compounds themselves can exhibit catalytic activity. nih.gov The Lewis acidic tin center can activate substrates, and when incorporated into a carefully designed ligand framework, these compounds can serve as catalysts for various organic transformations, such as the synthesis of heterocycles like benzimidazoles. nih.gov

The goal is to move beyond the traditional role of Stannane, trimethylpropyl- as a simple nucleophilic reagent and to harness its unique properties within more complex and powerful catalytic cycles. hilarispublisher.commdpi.com

Advanced In-situ Spectroscopic Techniques for Real-time Monitoring of Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Traditional analytical methods typically analyze reactions after they are complete. In contrast, advanced in-situ spectroscopic techniques allow chemists to observe the reaction as it happens, providing a real-time window into the formation of intermediates, catalyst speciation, and reaction kinetics. youtube.com

For reactions involving Stannane, trimethylpropyl-, the application of these techniques is a key area for future development:

Electrospray Ionization Mass Spectrometry (ESI-MS): This powerful technique has been successfully used for the online monitoring of Stille reactions. acs.org It allows for the direct observation of key cationic palladium(II) intermediates and even the elusive, catalytically active Pd(0) species from the solution phase. acs.org Applying this technique to new transformations of Stannane, trimethylpropyl- can provide invaluable mechanistic insights.

In-situ NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are staples of chemical characterization. nih.govscispace.com Developing specialized probes and cells to perform these analyses directly within the reaction vessel under operating conditions can help identify transient intermediates and understand the catalyst's behavior throughout the reaction.

Operando Spectroscopy: This approach combines a spectroscopic measurement with the simultaneous measurement of catalytic activity. youtube.com For example, an operando IR setup could monitor the formation of surface species on a heterogeneous catalyst while a mass spectrometer quantifies the products being formed. This provides a direct link between what is observed on the catalyst surface and the reaction outcome.

By using these advanced tools, researchers can move from a "black box" understanding of reactions to a detailed, evidence-based mechanistic picture. This knowledge is essential for rationally designing more efficient and selective catalytic systems for Stannane, trimethylpropyl-.

Integration of Stannane, trimethylpropyl- Chemistry with Flow Chemistry and Automated Synthesis

The physical execution of chemical synthesis is undergoing a technological revolution. Flow chemistry and automated synthesis platforms offer unprecedented control, efficiency, and safety compared to traditional batch chemistry. wikipedia.orgnih.gov Integrating the chemistry of Stannane, trimethylpropyl- with these technologies is a critical step toward its broader application, particularly in industrial and pharmaceutical settings.

Flow Chemistry: In a flow reactor, reagents are continuously pumped through a tube or capillary where they mix and react. nih.gov This setup offers superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, time), and enhanced safety, which is particularly important when handling toxic reagents like organostannanes. nih.gov Performing Stille couplings with Stannane, trimethylpropyl- in a flow system could enable safer handling, rapid optimization, and easier scale-up.

Automated Synthesis: Robotic platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention. These systems are ideal for high-throughput screening and optimization of reaction conditions. An automated synthesizer could be programmed to test hundreds of different catalysts, ligands, solvents, and temperatures for a novel transformation involving Stannane, trimethylpropyl-, dramatically accelerating the pace of discovery. wikipedia.org

The combination of these technologies can create powerful workflows. For instance, an automated platform could be used to discover the optimal conditions for a new reaction, which could then be translated to a continuous flow process for safe and efficient production on a larger scale.

Computational Design and Predictive Modeling for New Stannane, trimethylpropyl- Applications

Computational chemistry has become an indispensable tool in modern chemical research, allowing scientists to model molecules, predict their properties, and simulate reaction mechanisms. For organotin chemistry, these in silico methods offer a powerful way to accelerate discovery and deepen understanding.

Future directions in this area include:

Predicting Reactivity and Selectivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the transition states of reactions involving Stannane, trimethylpropyl-. This allows researchers to predict the outcomes of unknown reactions, understand the origins of stereoselectivity, and rationally design substrates or catalysts to favor a desired product.

Designing Novel Organotin Reagents: Computational tools can be used to design new organotin compounds with tailored properties. For example, modeling has been used to help design heptacoordinated organotin complexes for optoelectronic applications. nih.gov Similar approaches could be used to design variants of Stannane, trimethylpropyl- with enhanced reactivity or reduced toxicity.

Mechanism Elucidation: Computational studies provide a powerful complement to the in-situ spectroscopic techniques described earlier. While spectroscopy can identify an intermediate, computational modeling can determine its precise 3D structure and calculate the energy barriers for its formation and consumption, providing a complete mechanistic picture. researchgate.netfigshare.com For example, DFT methods have been successfully used to accurately calculate ¹¹⁹Sn NMR chemical shifts, aiding in the structural characterization of complex organotin compounds. researchgate.net

By integrating predictive modeling with experimental work, the development cycle for new applications of Stannane, trimethylpropyl- can be significantly shortened, enabling a more rational and efficient approach to discovery.

Q & A

Q. What are the common synthetic routes for trimethylpropylstannane, and how are reaction conditions optimized to minimize decomposition?

Trimethylpropylstannane is typically synthesized via alkylation of tin precursors. For example, reactions of stannane (SnH₄) with alkyl halides (e.g., propyl iodide) in solvents like liquid ammonia at low temperatures (-78°C) can yield organotin derivatives. Optimization involves maintaining stoichiometric control (e.g., excess hydrogen halide to ensure complete reaction) and using inert, low-temperature conditions to suppress decomposition into metallic tin and hydrogen gas .

Q. Which spectroscopic techniques are most effective for characterizing trimethylpropylstannane, and what spectral features indicate successful synthesis?

- NMR Spectroscopy : A 1:3:3:1 quartet in ¹¹⁹Sn NMR spectra at ~770 ppm confirms Sn–H bonding, with splittings (~100–112 Hz) indicating coupling to hydrogen .

- FTIR Spectroscopy : Bending modes (600–850 cm⁻¹) and Sn–H stretching bands (~1,800 cm⁻¹) validate structural integrity .

- Mass Spectrometry : Isotopic patterns (e.g., Sn isotopes at 116, 118, 120 amu) and molecular ion peaks (e.g., [M-H]⁺ fragments) confirm molecular weight and purity .

Q. What are the primary decomposition pathways of trimethylpropylstannane, and how can they be mitigated during storage?

Trimethylpropylstannane decomposes exothermically at room temperature, yielding metallic tin and hydrogen gas. Decomposition is accelerated by air exposure or protic solvents. Storage under inert atmospheres (e.g., argon) at sub-zero temperatures (-20°C) in anhydrous solvents (e.g., diglyme) minimizes degradation .

Advanced Research Questions

Q. How do isotopic variations in tin influence the spectroscopic and reactivity profiles of trimethylpropylstannane?

Tin’s natural isotopes (116Sn, 118Sn, 120Sn) cause distinct splitting patterns in NMR spectra. For example, ¹¹⁹Sn NMR signals split into quartets due to coupling with three equivalent hydrogens. Isotopic enrichment (e.g., 116SnH₄) simplifies spectral interpretation by reducing isotopic noise, enabling precise mechanistic studies of Sn–H bond reactivity .

Q. What mechanisms underlie the formation of SnH₃⁺ ions in acidic solutions, and how are these ions stabilized experimentally?

SnH₃⁺ forms via protonation of stannane in strong acids (e.g., fluorosulfuric acid) at -78°C. Conductivity studies show 1:1 fluorosulfate ion generation per stannane molecule, while ¹¹⁹Sn NMR reveals stable quartets, confirming ion persistence. Stabilization requires non-aqueous, weakly coordinating solvents (e.g., SO₂ClF) to prevent ion pairing or redox decomposition .

Q. How do solvent choice and temperature affect the stability and reactivity of trimethylpropylstannane in organometallic reactions?

- Solvent Effects : Polar aprotic solvents (e.g., monoglyme) enhance solubility and stabilize reactive intermediates, while liquid ammonia facilitates deprotonation to form stannyl anions (SnH₃⁻) .